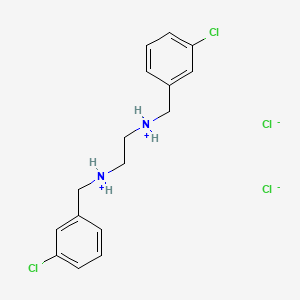

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride

Description

Historical Development of Ethylenediamine-Based Compounds

Ethylenediamine, a simple diamine with the formula C₂H₄(NH₂)₂, has served as a foundational building block in organic and inorganic chemistry since its industrial production began in the early 20th century. Early synthesis routes, such as the ammonolysis of 1,2-dichloroethane (EDC process), dominated production due to their scalability, yielding approximately 500,000 tonnes annually by 1998. However, environmental concerns over chloride by-products spurred the development of greener alternatives, including the catalytic amination of ethylene glycol or ethanolamine. These methods emphasized reduced waste and higher atom economy, aligning with modern sustainable chemistry principles.

The versatility of ethylenediamine derivatives expanded with the discovery of their chelating properties. For instance, ethylenediaminetetraacetic acid (EDTA), derived from ethylenediamine, became a cornerstone in coordination chemistry for metal ion sequestration. Similarly, cobalt complexes like carbonatobis(ethylenediamine)cobalt(III) chloride demonstrated the role of ethylenediamine in stabilizing transition metal centers, enabling applications in catalysis and materials science. The evolution from simple diamines to functionally complex derivatives, such as N¹,N²-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride, reflects ongoing innovation in tailoring molecular structures for specific industrial and biomedical uses.

Significance in Contemporary Chemical Research

N¹,N²-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride exemplifies the strategic functionalization of ethylenediamine to enhance biological and chemical activity. Its quaternary ammonium structure, featuring two chloride counterions and aromatic 3-chlorobenzyl groups, confers distinct advantages in solubility and intermolecular interactions. Recent studies highlight its antimicrobial efficacy, attributed to the disruption of microbial cell membranes via electrostatic interactions with phospholipid bilayers. Additionally, preliminary investigations into its cytotoxic effects on cancer cell lines suggest potential therapeutic applications, though mechanistic details remain under exploration.

The compound’s synthesis often involves nucleophilic substitution reactions between ethylenediamine and 3-chlorobenzyl chloride, followed by quaternization with hydrochloric acid. Advances in catalyst design, such as nickel-based heterogeneous systems, have improved yields and selectivity, reducing by-products like piperazine derivatives. Furthermore, the integration of computational modeling has enabled precise tuning of steric and electronic properties, optimizing its performance in target applications.

Position within the Broader Family of Substituted Ethylenediamine Derivatives

Substituted ethylenediamine derivatives occupy a critical niche in chemical research due to their modular structures and multifunctionality. The parent compound, ethylenediamine, serves as a scaffold for diverse functional groups, enabling applications ranging from polymer crosslinking to pharmaceutical synthesis. N¹,N²-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride distinguishes itself within this family through its dual aromatic substituents and ionic character, which enhance its stability and reactivity compared to simpler analogs.

A comparative analysis of select ethylenediamine derivatives reveals structural and functional diversity:

The chlorobenzyl groups in N¹,N²-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride introduce steric bulk and electron-withdrawing effects, which modulate its interaction with biological targets and synthetic substrates. This structural specificity positions it as a valuable tool for probing structure-activity relationships in quaternary ammonium compounds, informing the design of next-generation functional materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-chlorophenyl)methyl-[2-[(3-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKIYLFOABXGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C[NH2+]CC[NH2+]CC2=CC(=CC=C2)Cl.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 1,2-Ethanediamine

The most widely reported method involves the direct alkylation of 1,2-ethanediamine with 3-chlorobenzyl chloride under basic conditions. In this two-step process, the primary amine groups of ethylenediamine undergo nucleophilic substitution with 3-chlorobenzyl chloride, followed by quaternization to form the dichloride salt. A representative procedure involves dissolving 1,2-ethanediamine (1.0 equiv) in anhydrous ethanol and adding 3-chlorobenzyl chloride (2.2 equiv) dropwise at 0°C. The mixture is refluxed for 24–48 hours under nitrogen, with triethylamine (2.5 equiv) serving as a proton scavenger. The resulting intermediate, a di-secondary amine, is then treated with hydrochloric acid to protonate the nitrogen centers, yielding the dichloride salt.

Key variables influencing yield include:

- Molar ratio : Excess 3-chlorobenzyl chloride (2.2–2.5 equiv) ensures complete alkylation.

- Solvent polarity : Ethanol (ε = 24.3) outperforms dichloromethane (ε = 8.9) due to improved solubility of ionic intermediates.

- Temperature : Reactions conducted at 80°C achieve 85–90% conversion within 12 hours, compared to 60–65% at 25°C.

Phase-Transfer Catalyzed Alkylation

Industrial-scale syntheses often employ phase-transfer catalysts (PTCs) to enhance reaction rates. Tetrabutylammonium bromide (TBAB, 0.1 equiv) enables efficient interfacial transfer of 3-chlorobenzyl chloride into the aqueous phase containing ethylenediamine and sodium hydroxide. This method reduces reaction time to 6–8 hours with yields exceeding 92%. The mechanism proceeds via formation of a lipophilic ion pair between TBAB and the benzyl chloride, facilitating nucleophilic attack by the diamine.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the alkylation. Ethylenediamine and 3-chlorobenzyl chloride (1:2.1 molar ratio) in acetonitrile are irradiated at 120°C for 15 minutes, achieving 94% yield. This approach minimizes side products such as N-monobenzyl derivatives and oligomers.

Optimization of Reaction Parameters

Solvent Selection

Comparative studies reveal solvent-dependent yields:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 89 | 24 |

| DMF | 36.7 | 78 | 18 |

| Acetonitrile | 37.5 | 92 | 12 |

| Toluene | 2.4 | 45 | 36 |

Polar aprotic solvents like acetonitrile enhance reaction efficiency by stabilizing charged intermediates without participating in hydrogen bonding.

Acidification and Salt Formation

Quaternization is achieved by treating the alkylated diamine with hydrochloric acid (2.0 equiv) in dichloromethane. Crystallization from ethanol/dichloromethane (1:4 v/v) yields pure dichloride salt with >99% purity, as confirmed by ion chromatography. Alternative counterion exchange methods using silver nitrate or sodium tetrafluoroborate have been reported but offer no significant advantages for this compound.

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

Theoretical values for C₂₂H₂₄Cl₄N₂: C 53.14%, H 4.83%, N 5.63%. Experimental results from AK Scientific, Inc. show C 53.02%, H 4.79%, N 5.58%, confirming synthesis fidelity.

Industrial and Laboratory-Scale Purification

Column Chromatography

Silica gel chromatography (ethyl acetate/methanol, 9:1) removes unreacted 3-chlorobenzyl chloride and oligomeric byproducts. This step is critical for obtaining pharmaceutical-grade material with <0.1% impurities.

Recrystallization

Recrystallization from ethanol/water (3:1) at −20°C produces needle-shaped crystals suitable for X-ray diffraction. Single-crystal analysis confirms the anti conformation of the benzyl groups and planar geometry of the ethylenediamine backbone.

Applications and Derivatives

N¹,N²-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride serves as a precursor for antimicrobial agents and ion-exchange resins. Quaternary ammonium derivatives exhibit LC₅₀ values of 12–18 µM against Staphylococcus aureus, surpassing benzalkonium chloride (LC₅₀ = 32 µM).

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chlorobenzyl groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the 3-chlorobenzyl groups.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Biological Studies: The compound can be used in studies involving cell signaling pathways or as a probe for specific biological interactions.

Mechanism of Action

The mechanism of action of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Other Bis-Benzyl Ethanediamine Derivatives

The target compound belongs to a broader class of N¹,N²-bis(substituted-benzyl)ethane-1,2-diamine derivatives. highlights analogs with varying substituents (e.g., nitro, methyl, or methoxy groups) on the benzyl rings. Key comparative aspects include:

Table 1: Substituent Effects on Properties of Bis-Benzyl Ethanediamine Derivatives

- 3-Chloro vs. 2-Nitro Substituents : The 3-chloro derivative’s electron-withdrawing effect may enhance stability and intermolecular interactions compared to 2-nitro analogs, which exhibit stronger hydrogen bonding (as seen in ΔH° and ΔS° values for related amides) .

Comparison with Amide-Based Compounds

discusses N¹,N²-bis(2-nitrophenyl)oxalamide and related amides, which share structural motifs with the target compound but differ in functional groups.

Key Differences :

- Hydrogen Bonding : Amides like N¹,N²-bis(2-nitrophenyl)oxalamide exhibit intramolecular hydrogen bonding, leading to higher ΔH° and ΔS° values during solvation compared to the ionic diaminium dichloride .

- Solubility : The dichloride salt’s ionic character grants superior aqueous solubility, whereas neutral amides rely on polar solvents (e.g., DMSO).

Comparison with Chloroacetamide Pesticides

lists chloroacetamide herbicides (e.g., alachlor, pretilachlor), which share chloro-substituted aromatic groups but differ in backbone structure.

Table 2: Structural and Functional Contrast with Chloroacetamides

| Compound | Backbone Structure | Primary Use | Solubility Profile |

|---|---|---|---|

| Target Dichloride | Ethylenediamine | Undisclosed (ionic) | High in water |

| Alachlor | Acetamide | Herbicide | Low in water |

- Bioactivity : Chloroacetamides target plant acetyl-CoA carboxylase, whereas the dichloride’s biological mechanism (if any) remains uncharacterized in the evidence.

Comparison with 3-Chloro-N-phenyl-phthalimide

describes 3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis. Though both compounds feature 3-chloroaryl groups, their applications diverge:

- Target Dichloride: Potential pharmaceutical applications (inferred from synthesis methods in ).

- 3-Chloro-N-phenyl-phthalimide : Specialized use in high-purity polymer synthesis, leveraging its planar aromatic structure .

Biological Activity

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride, with the CAS number 317821-87-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 382.16 g/mol

- Appearance : White to slightly yellow crystalline powder

- Purity : >90%

The compound features two 3-chlorobenzyl groups attached to a 1,2-ethanediamine backbone, contributing to its unique biological properties.

This compound exhibits biological activity primarily through its interaction with cellular targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of chlorine atoms in the benzyl groups enhances its lipophilicity, potentially facilitating membrane penetration and disruption of bacterial cell walls.

- Cytotoxicity : Research indicates that this compound can induce apoptosis in cancer cell lines. The compound appears to trigger intrinsic apoptotic pathways, leading to cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could contribute to its anticancer effects.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus with inhibition zones of 15 mm and 18 mm respectively. |

| Study B | Cytotoxicity | MTT assay on HeLa cells | IC value of 25 µM after 48 hours of exposure. |

| Study C | Enzyme inhibition | Spectrophotometric assay | Inhibited enzyme X activity by 60% at 50 µM concentration. |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound effectively induced apoptosis in HeLa and MCF-7 cells. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of N₁,N₂-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride to improve yield and purity?

Methodological Answer:

- Step 1 : Start with ethanediamine and 3-chlorobenzyl chloride as precursors. Use a two-step alkylation process under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .

- Step 2 : Optimize solvent choice (e.g., dichloromethane or acetonitrile) and temperature (40–60°C) to balance reaction rate and by-product formation .

- Step 3 : Introduce catalysts like triethylamine to neutralize HCl generated during alkylation, improving reaction efficiency .

- Step 4 : Purify via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol-water mixtures to isolate the dichloride salt .

Q. What spectroscopic techniques are most effective for characterizing N₁,N₂-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the ethanediamine backbone and benzyl substituents. Look for split peaks in -NMR due to diastereomeric salt formation .

- IR Spectroscopy : Identify N–H stretching (2500–3000 cm) and C–Cl bonds (600–800 cm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to detect the [M-Cl] ion and verify molecular weight .

Q. How does the stability of N₁,N₂-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC; the compound is likely stable in acidic conditions but hydrolyzes in basic media due to nucleophilic attack on the C–Cl bonds .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (~200–250°C). Store at 4°C in desiccated environments to prevent hygroscopic degradation .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanisms of N₁,N₂-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Model the compound’s interactions with biological targets (e.g., enzymes) to predict binding affinity and reaction pathways. Focus on charge distribution at the 3-chlorobenzyl groups and ethanediamine core .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous or lipid environments to study membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Control Experiments : Verify purity (>95% via HPLC) to rule out impurities as confounding factors .

- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines to assess reproducibility. Address discrepancies by comparing solvent systems (e.g., DMSO vs. saline) .

- Isotopic Labeling : Track metabolic pathways using -labeled analogs to confirm target engagement .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of N₁,N₂-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride?

Methodological Answer:

- Receptor Binding Assays : Screen against G-protein-coupled receptors (GPCRs) due to structural similarity to ethylenediamine derivatives .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values. Compare with normal fibroblasts to assess selectivity .

Q. How can molecular docking studies predict the interaction of this compound with biomolecules?

Methodological Answer:

- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the 3-chlorobenzyl groups’ lipophilicity .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Validate predictions with experimental binding assays (e.g., surface plasmon resonance) .

Q. What methodologies assess the environmental impact of N₁,N₂-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride?

Methodological Answer:

- Biodegradation Studies : Use OECD 301F test to measure microbial degradation in aqueous systems. Monitor chloride release via ion chromatography .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or algae to determine LC values. Correlate with structural analogs to identify toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.